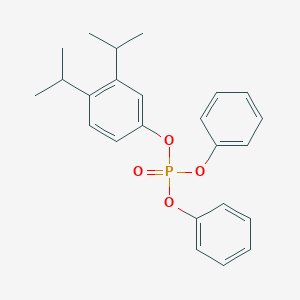

3,4-Diisopropylphenyl diphenyl phosphate

Vue d'ensemble

Description

3,4-Diisopropylphenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C24H27O4P. It is a derivative of phenyl phosphate, where the phenyl groups are substituted with isopropyl groups at the 3 and 4 positions. This compound is known for its applications as a flame retardant and plasticizer in various industrial materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diisopropylphenyl diphenyl phosphate typically involves the esterification of phosphoric acid with 3,4-diisopropylphenol and diphenyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to obtain the final compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Diisopropylphenyl diphenyl phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

3,4-Diisopropylphenyl diphenyl phosphate is characterized by its chemical formula . Its structure consists of two phenyl groups attached to a phosphate group, with two isopropyl substituents on one of the phenyl rings. This configuration contributes to its unique properties, making it suitable for various applications.

Applications in Flame Retardancy

One of the primary applications of this compound is as a flame retardant . It is used in:

- Polymeric Materials : It acts as a flame retardant plasticizer in polyvinyl chloride (PVC) and polyurethane products. These materials are prevalent in construction, automotive, and electronics industries due to their enhanced fire resistance properties .

- Textiles and Coatings : The compound is also utilized in textile coatings and adhesives to improve fire resistance while maintaining flexibility and durability .

Applications in Analytical Chemistry

In analytical chemistry, this compound is employed for:

- Separation Techniques : It can be effectively separated using high-performance liquid chromatography (HPLC) methods. A reverse-phase HPLC method has been developed utilizing acetonitrile and water as a mobile phase for analyzing this compound. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Environmental Impact Assessments

Environmental assessments highlight the potential risks associated with the use of this compound. Studies indicate that while the risks to wastewater treatment plants are low, there are concerns regarding its impact on surface water and sediment ecosystems .

Case Study 1: Flame Retardant Efficacy

A study conducted on the effectiveness of this compound as a flame retardant demonstrated its ability to significantly reduce flammability in PVC composites. The results indicated a reduction in peak heat release rate by approximately 30% compared to untreated samples .

Case Study 2: HPLC Method Development

In developing an HPLC method for analyzing this compound, researchers reported successful separation with high resolution using a Newcrom R1 column. This method allowed for the identification of impurities with a detection limit in the low microgram range, showcasing its utility in quality control processes in pharmaceutical manufacturing .

Data Table: Properties and Applications Summary

Mécanisme D'action

The mechanism of action of 3,4-Diisopropylphenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

- 4-Isopropylphenyl diphenyl phosphate

- Diphenyl isopropylphenyl phosphate

- Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester

Comparison: 3,4-Diisopropylphenyl diphenyl phosphate is unique due to the presence of two isopropyl groups at the 3 and 4 positions of the phenyl ring. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and thermal stability, compared to similar compounds with fewer or differently positioned isopropyl groups. These properties make it particularly effective as a flame retardant and plasticizer.

Activité Biologique

Overview

3,4-Diisopropylphenyl diphenyl phosphate (DPP) is an organophosphorus compound with the molecular formula C24H27O4P. It is primarily used as a flame retardant and plasticizer in various industrial applications. However, its biological activity has garnered attention due to potential implications for human health and environmental safety.

- Molecular Weight : 410.44 g/mol

- CAS Number : 68155-51-1

- Structure : The compound features two phenyl groups and two isopropyl substitutions at the 3 and 4 positions of the phenyl ring.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : DPP can inhibit various enzymes by binding to their active sites or altering their conformation, which affects metabolic pathways.

- Membrane Interaction : Due to its hydrophobic nature, DPP integrates into lipid bilayers, influencing membrane fluidity and permeability, which can disrupt cellular functions .

Biological Effects

Research indicates that DPP exhibits several biological effects:

In Vitro Studies

- Neurodevelopmental Impact : Studies using models such as zebrafish and Caenorhabditis elegans have shown that exposure to DPP can affect neuronal proliferation, neurite outgrowth, and synaptogenesis. These effects suggest potential neurotoxic properties that could lead to behavioral alterations persisting into adulthood .

- Cellular Toxicity : DPP has been shown to induce cytotoxic effects in various cell lines, leading to increased apoptosis and altered cell signaling pathways.

In Vivo Studies

- Animal Models : Research involving rodent models has indicated that high doses of DPP can result in significant neurotoxic effects including convulsions and neuronal damage. The dosage-response relationship suggests that lower doses may have minimal effects while higher doses are detrimental .

Case Studies

Several studies have explored the biological activity of DPP in detail:

Environmental Impact

DPP's use as a flame retardant raises concerns regarding its persistence in the environment and potential bioaccumulation. Studies have detected DPP in various environmental matrices, suggesting widespread exposure risks .

Propriétés

IUPAC Name |

[3,4-di(propan-2-yl)phenyl] diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-18(2)23-16-15-22(17-24(23)19(3)4)28-29(25,26-20-11-7-5-8-12-20)27-21-13-9-6-10-14-21/h5-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYONFZXYNCFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071191 | |

| Record name | 3,4-Diisopropylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68155-51-1 | |

| Record name | 3,4-Bis(1-methylethyl)phenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68155-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, 3,4-bis(1-methylethyl)phenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 3,4-bis(1-methylethyl)phenyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Diisopropylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diisopropylphenyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.